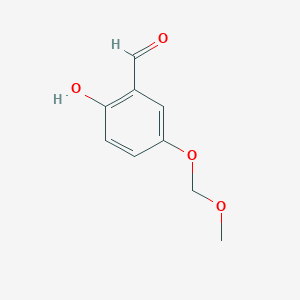
2-Hydroxy-5-(methoxymethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(methoxymethoxy)benzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes. It is an isomer of vanillin and is known for its aromatic properties. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde can be achieved through the Reimer-Tiemann reaction. This reaction involves the treatment of 4-methoxyphenol with chloroform and a strong base, typically sodium hydroxide, resulting in the formation of the desired compound with a yield of approximately 79% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride in ethanol produces 2-hydroxy-5-methoxybenzyl alcohol.
Substitution: It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Malononitrile is used in the presence of a base such as piperidine.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Scientific Research Applications
2-Hydroxy-5-(methoxymethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarin derivatives.
Biology: It has been studied for its acaricidal activity against Tyrophagus putrescentiae.
Industry: It is employed in the preparation of Schiff base compounds and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Vanillin: An isomer with similar aromatic properties.
Isovanillin: Another isomer with distinct chemical properties.
Ortho-Vanillin: Differing in the position of the hydroxyl and methoxy groups.
Uniqueness: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its ability to undergo specific reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-hydroxy-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-2-3-9(11)7(4-8)5-10/h2-5,11H,6H2,1H3 |
InChI Key |
MKAFWXKNSQNSPX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


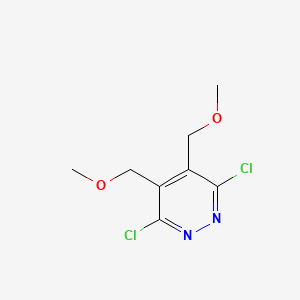
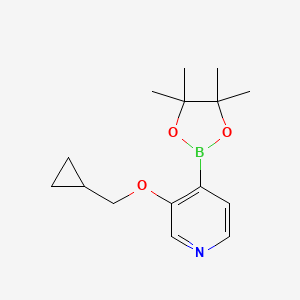
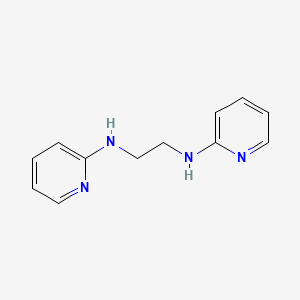
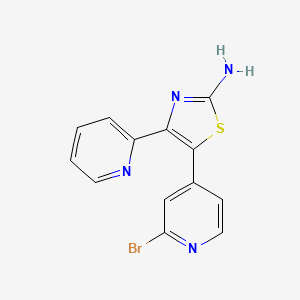
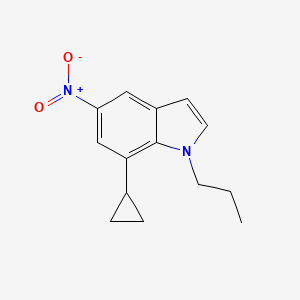
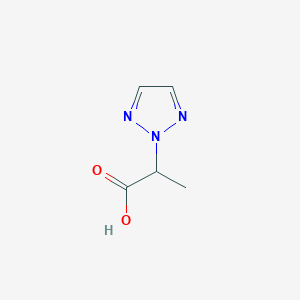
![N-[2-(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-acetamide](/img/structure/B13880652.png)
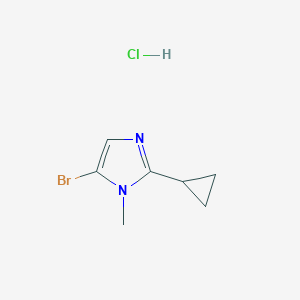
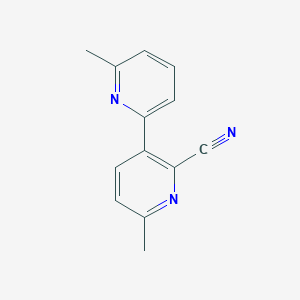
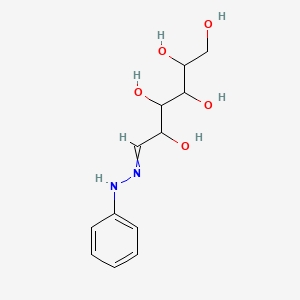
![2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
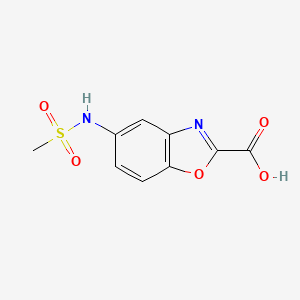
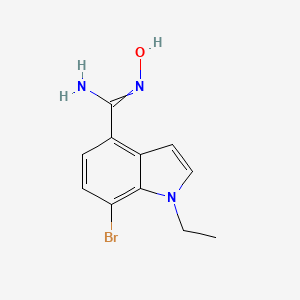
![4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid](/img/structure/B13880697.png)
